5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride
Overview
Description
5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H3BrClF3O2S and a molecular weight of 323.51 g/mol . It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a sulfonyl chloride group attached to a benzene ring.
Mechanism of Action
Target of Action
It’s known that sulfonyl chloride compounds often act as electrophiles in organic synthesis reactions . They can react with various nucleophiles, including amines, alcohols, and carboxylic acids, to form sulfonamides, sulfonate esters, and sulfonic acids, respectively .
Mode of Action
The mode of action of 5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reaction with nucleophiles. The sulfonyl chloride group (-SO2Cl) is highly reactive due to the good leaving group (Cl-) and the strong electrophilic sulfur center . When a nucleophile attacks the sulfur atom, it displaces the chloride ion, leading to the formation of a new bond .
Biochemical Pathways
The compound’s reactivity suggests it could participate in various organic synthesis reactions, potentially affecting a wide range of biochemical pathways depending on the specific nucleophiles it encounters .
Result of Action
The result of the action of this compound is the formation of new compounds through its reaction with nucleophiles . The exact molecular and cellular effects would depend on the specific nucleophiles it reacts with and the context of the reaction.
Preparation Methods
The synthesis of 5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the reaction of 5-bromo-2-(trifluoromethyl)benzenesulfonyl chloride with appropriate reagents under controlled conditions . One common method involves the use of sulfuryl chloride (SO2Cl2) as a chlorinating agent in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out at low temperatures to ensure the selective formation of the desired product.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product with the desired specifications.
Chemical Reactions Analysis
5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
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Substitution Reactions: : This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent .
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Oxidation and Reduction Reactions: : The compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to form sulfonamides. These reactions typically require specific oxidizing or reducing agents such as hydrogen peroxide (H2O2) for oxidation or lithium aluminum hydride (LiAlH4) for reduction .
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Coupling Reactions: : It can also be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds .
Scientific Research Applications
5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride has several scientific research applications:
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Chemistry: : It is used as a reagent in organic synthesis for the preparation of various functionalized aromatic compounds. Its ability to undergo substitution and coupling reactions makes it valuable in the synthesis of complex molecules .
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Biology: : The compound is used in the modification of biomolecules such as peptides and proteins. It can be employed to introduce sulfonyl chloride groups into biomolecules, which can then be further modified for various biological studies .
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Medicine: : In medicinal chemistry, it is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its reactivity and functional groups make it suitable for the development of new drug candidates .
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Industry: : The compound is used in the production of agrochemicals, dyes, and polymers. Its ability to undergo various chemical reactions makes it a versatile building block in industrial processes .
Comparison with Similar Compounds
5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride can be compared with other similar compounds such as:
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2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: : This compound has similar reactivity and applications but differs in the position of the bromine and trifluoromethyl groups on the benzene ring .
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4-(Trifluoromethyl)benzenesulfonyl chloride: : This compound lacks the bromine atom but has similar reactivity due to the presence of the trifluoromethyl and sulfonyl chloride groups .
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5-Bromo-2-methoxybenzenesulfonyl chloride: : This compound has a methoxy group instead of a trifluoromethyl group, which affects its reactivity and applications .
The unique combination of the bromine, trifluoromethyl, and sulfonyl chloride groups in this compound makes it a valuable compound in various chemical and industrial applications.
Biological Activity
5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride is a sulfonyl chloride compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a bromine atom and a trifluoromethyl group attached to a benzene ring with a sulfonyl chloride functional group. This unique arrangement contributes to its reactivity and biological interactions.
1. Antimicrobial Activity
Research has indicated that compounds containing sulfonyl groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzenesulfonyl chlorides, including this compound, have demonstrated effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity Data
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
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This compound | Staphylococcus aureus (MSSA) | 0.39 mg/L | |
This compound | Enterococcus faecalis | 6.25 mg/L |
These findings suggest that the compound's structural features, particularly the trifluoromethyl group, enhance its antibacterial potency.
2. Anticancer Properties
The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.
Case Study: Anticancer Activity
In a study assessing the cytotoxic effects against human glioblastoma U251 cells and human melanoma WM793 cells, compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 10–30 µM. The presence of electron-withdrawing groups like trifluoromethyl was found to be crucial for enhancing activity against these cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Reactions : The sulfonyl group acts as an electrophile, allowing it to interact with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or modification of their activity.
- Hydrophobic Interactions : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts, which are essential for binding affinity and specificity .
Properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)benzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O2S/c8-4-1-2-5(7(10,11)12)6(3-4)15(9,13)14/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXBLOYYPXCFJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856572 | |
Record name | 5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375065-87-4 | |
Record name | 5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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